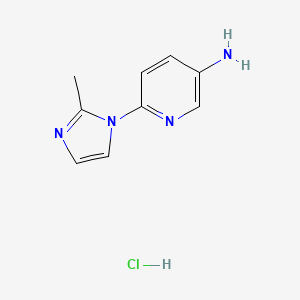

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

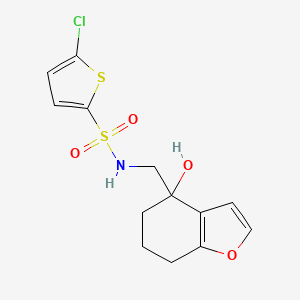

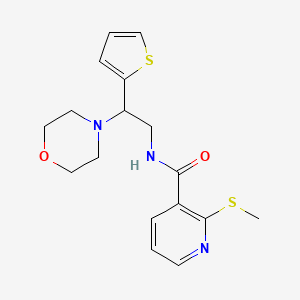

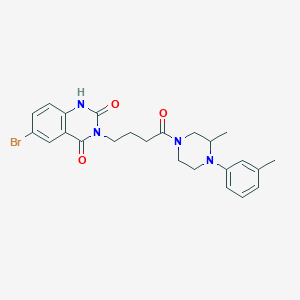

“6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine” is a specialty product for proteomics research . It has a molecular formula of C9H10N4 and a molecular weight of 174.2 .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . It was first synthesized by glyoxal and ammonia . The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties .Molecular Structure Analysis

The molecular structure of “6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine” consists of a five-membered imidazole ring attached to a pyridine ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis

Imidazole, the core structure of “6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine”, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been evaluated for their antimicrobial properties. A series of imidazole derivatives were prepared using a Cu (II) catalyst and tested for antimicrobial and larvicidal activities . This suggests that “6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride” could potentially be used in developing new antimicrobial agents.

Anti-tubercular Agents

Imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . The compound may serve as a scaffold for designing new drugs targeting tuberculosis.

Quorum Sensing Inhibitors

Imidazole derivatives have been investigated for their ability to block quorum sensing signals in bacteria, which can lead to a reduction in pathogenicity . “6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride” might be explored as a quorum sensing inhibitor.

Synthesis of Functional Molecules

Imidazoles are key components in functional molecules used in various everyday applications . The compound could be involved in the synthesis of materials with specific properties or functions.

Catalyst Development

The synthesis of imidazole derivatives often involves catalysis. The compound could be studied for its potential role as a catalyst or a ligand in catalytic systems .

Therapeutic Potential

Imidazole-containing compounds have been recognized for their therapeutic potential in various diseases . Research into “6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride” could uncover new therapeutic applications.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They are known to interact with various cellular proteins , and some imidazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

One of the known actions of imidazole-containing compounds is the addition of a myristoyl group to the n-terminal glycine residue of certain cellular proteins . This modification can influence protein function and cellular processes.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s worth noting that the compound is a solid at room temperature and has a predicted melting point of 13746° C . These properties could potentially influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name |

6-(2-methylimidazol-1-yl)pyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9;/h2-6H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFADPCFGGSODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)